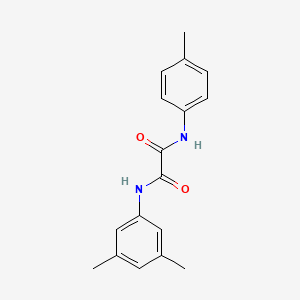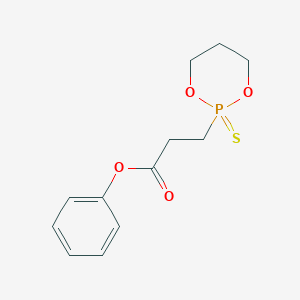
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide involves several steps. One common synthetic route includes the reaction of appropriate phosphorane precursors with phenyl esters under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used, but they often include derivatives with modified functional groups or ring structures.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be investigated for its potential biological activity and therapeutic properties. Industrial applications could include its use in the development of new materials or as an intermediate in the production of other chemicals .
Mécanisme D'action
The mechanism by which 1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound, influencing its behavior in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide can be compared with other similar compounds, such as 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which can make it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
651727-33-2 |
|---|---|
Formule moléculaire |
C12H15O4PS |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
phenyl 3-(2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)propanoate |
InChI |
InChI=1S/C12H15O4PS/c13-12(16-11-5-2-1-3-6-11)7-10-17(18)14-8-4-9-15-17/h1-3,5-6H,4,7-10H2 |
Clé InChI |
OWSXVSKBDCKHIH-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=S)(OC1)CCC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


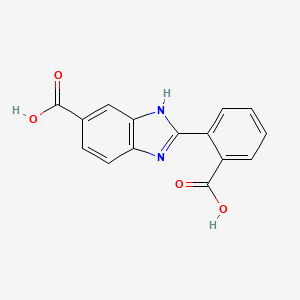
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)


![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)


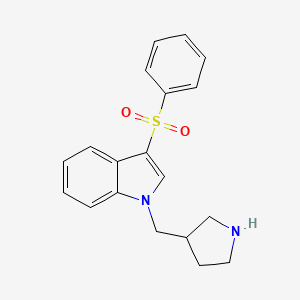

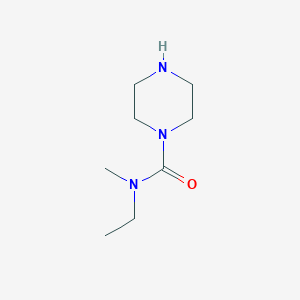
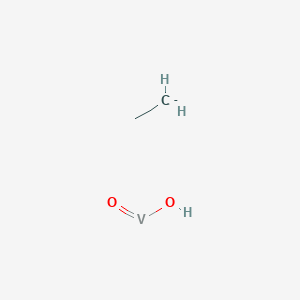
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

